molecular formula C13H20FNO2S B12534691 Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- CAS No. 654677-52-8

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl-

Cat. No.: B12534691
CAS No.: 654677-52-8
M. Wt: 273.37 g/mol
InChI Key: NSDHUNCPTABBTE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluoroalkyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-fluorohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluoroalkyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluoroalkyl derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the fluoroalkyl group, making it less hydrophobic.

    N-(2-fluorohexyl)benzenesulfonamide: Similar structure but without the 4-methyl group.

    4-methylbenzenesulfonamide: Lacks the fluoroalkyl group.

Uniqueness

Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- is unique due to the presence of both the fluoroalkyl and 4-methyl groups. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and potential for specific molecular interactions.

Properties

CAS No.

654677-52-8

Molecular Formula

C13H20FNO2S

Molecular Weight

273.37 g/mol

IUPAC Name

N-(2-fluorohexyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20FNO2S/c1-3-4-5-12(14)10-15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3

InChI Key

NSDHUNCPTABBTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)F

Origin of Product

United States

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